Scopine-2,2-dithienyl glycolate
Overview
Description
Scopine-2,2-dithienyl glycolate is an organic compound with the molecular formula C18H19NO4S2. It is known for its role as an intermediate in the synthesis of tiotropium bromide, a highly effective anticholinergic agent used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Scopine-2,2-dithienyl glycolate can be synthesized through a transesterification reaction between scopolamine and methyl 2,2-bis(2-thienyl) glycolate. This reaction typically involves the use of sodium metal or sodium methoxide as a catalyst in a toluene solvent or under solvent-free conditions . The product is then purified and isolated as an off-white solid with a melting point of 138-140°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Scopine-2,2-dithienyl glycolate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Scopine-2,2-dithienyl glycolate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of tiotropium bromide, a bronchodilator.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of respiratory diseases.
Medicine: As a precursor to tiotropium bromide, it plays a crucial role in the development of medications for asthma and COPD.
Industry: It is utilized in the pharmaceutical industry for the large-scale production of tiotropium bromide.
Mechanism of Action
The mechanism of action of scopine-2,2-dithienyl glycolate is primarily related to its role as a precursor to tiotropium bromide. Tiotropium bromide acts as an anticholinergic agent by blocking the muscarinic acetylcholine receptors in the airways, leading to bronchodilation and improved airflow in patients with asthma and COPD .
Comparison with Similar Compounds
Similar Compounds
Tiotropium bromide: A direct derivative of scopine-2,2-dithienyl glycolate, used as a bronchodilator.
Scopolamine: Another compound with similar structural features, used for its anticholinergic properties.
Methyl 2,2-dithienylglycolate: A related compound used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific role as an intermediate in the synthesis of tiotropium bromide. Its structural features and reactivity make it an essential compound in the pharmaceutical industry for the production of effective bronchodilators .
Properties
IUPAC Name |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3/t10?,11-,12+,15-,16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJFFOQGKSJBAY-UGTXJPTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601110074 | |
Record name | (1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601110074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136310-64-0 | |
Record name | (1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601110074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiopheneacetic acid, α-hydroxy-α-2-thienyl-, (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is the main application of the described HPLC method in the context of scopine-2,2-dithienyl glycolate?
A1: The developed HPLC method is primarily used to determine the concentration of this compound and methyl 2,2-dithienyl glycolate within a reaction solution. [] This is crucial for monitoring the synthetic process of tiotropium bromide, where these compounds act as important intermediates. By accurately quantifying their presence, researchers and manufacturers can optimize reaction conditions and ensure the quality of the final drug product.
Q2: What are the key performance characteristics of the developed HPLC method for analyzing this compound?
A2: The HPLC method demonstrates favorable performance characteristics for analyzing this compound. [] It exhibits high sensitivity, allowing for detection and quantification at low concentrations. Additionally, the method showcases high selectivity, effectively separating and quantifying the target compounds even in complex mixtures. The method boasts excellent linearity within a specific concentration range (1.52~194 μg·mL-1 for methyl 2,2-dithienyl glycolate and 1.61~206 μg·mL-1 for this compound), ensuring accurate and reliable measurements. Lastly, the method demonstrates good accuracy, with average recoveries of 94.43% for this compound and 96.21% for methyl 2,2-dithienyl glycolate, indicating the method's reliability in quantifying these compounds.
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